N-(3-Aminophenyl)-1-phenylmethanesulfonamide
Description
N-(3-Aminophenyl)-1-phenylmethanesulfonamide is a sulfonamide derivative characterized by a phenylmethanesulfonyl group attached to a 3-aminophenyl ring. This structure imparts unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and drug discovery. The meta-amino group on the phenyl ring and the sulfonamide linker are critical for interactions with biological targets, such as enzymes or receptors .
Structure
3D Structure
Properties
IUPAC Name |
N-(3-aminophenyl)-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c14-12-7-4-8-13(9-12)15-18(16,17)10-11-5-2-1-3-6-11/h1-9,15H,10,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWLLNWTTQBNJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=CC(=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminophenyl)-1-phenylmethanesulfonamide typically involves the reaction of 3-aminophenylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during production .
Chemical Reactions Analysis
Types of Reactions
N-(3-Aminophenyl)-1-phenylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfinamide or sulfide derivatives.
Substitution: Various substituted sulfonamides depending on the reagent used.
Scientific Research Applications
Pharmaceutical Applications
1.1 Drug Development
N-(3-Aminophenyl)-1-phenylmethanesulfonamide serves as a vital intermediate in the synthesis of various pharmaceuticals. Its structure allows it to act on specific molecular targets, making it useful in developing drugs for conditions such as:
- Neurological Disorders : Research indicates its potential in synthesizing drugs aimed at treating disorders like epilepsy and Alzheimer's disease .
- Antibacterial and Antifungal Agents : The compound mimics para-aminobenzoic acid (PABA), inhibiting dihydropteroate synthase, which is crucial for bacterial folate synthesis, thus demonstrating antibacterial properties.
1.2 Case Study: Anticancer Activity
A study investigated the effects of this compound on cancer cell lines. The compound showed promising results in inhibiting the proliferation of gastrointestinal cancer cells by targeting specific kinases involved in tumor growth .
Biochemical Research
2.1 Enzyme Inhibition Studies
This compound is extensively used in biochemical research to study enzyme inhibition mechanisms. For instance, it has been evaluated for its ability to inhibit various kinases, which play significant roles in cellular signaling pathways. The inhibition profile of this compound was characterized using high-throughput screening methods, revealing its potential as a lead compound for developing selective kinase inhibitors .
Diagnostic Applications
This compound is being explored for its potential as a diagnostic agent. Its ability to enhance imaging techniques could lead to advancements in non-invasive diagnostic methods for detecting diseases at early stages .
Material Science
In material science, this compound is utilized in synthesizing specialty polymers and coatings. Its incorporation into polymer matrices has been shown to improve mechanical properties and durability, making it suitable for various industrial applications .
Environmental Chemistry
Researchers are investigating the use of this compound in environmental chemistry to study pollutant degradation processes. Its effectiveness in catalyzing reactions that break down harmful substances can contribute significantly to developing remediation strategies for contaminated environments .
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Pharmaceutical Development | Drug synthesis for neurological disorders | Potential as an intermediate for drug development |
| Biochemical Research | Enzyme inhibition studies | Effective inhibitor of specific kinases |
| Diagnostic Applications | Imaging enhancement agents | Potential for early disease detection |
| Material Science | Specialty polymers and coatings | Improved performance and durability |
| Environmental Chemistry | Pollutant degradation studies | Contributes to effective remediation strategies |
Mechanism of Action
The mechanism of action of N-(3-Aminophenyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it acts by inhibiting the activity of certain enzymes, thereby disrupting the metabolic processes of bacteria and fungi. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, leading to competitive inhibition and subsequent antimicrobial effects .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs of N-(3-Aminophenyl)-1-phenylmethanesulfonamide, highlighting substituent variations and their impacts:
Key Observations :
- Electron-Withdrawing Groups (Cl, CF₃) : Increase lipophilicity and stability but may reduce solubility .
- Amino Group Position: Meta-amino substitution (as in the target compound) optimizes hydrogen-bonding interactions compared to para-substituted analogs .
- Heterocyclic Modifications : Diazepane or azepane rings improve solubility or target affinity but often result in lower synthetic yields .
Biological Activity
N-(3-Aminophenyl)-1-phenylmethanesulfonamide is an organic compound belonging to the sulfonamide class, which is notable for its diverse applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound features a unique structure that contributes to its biological activity. The sulfonamide group mimics para-aminobenzoic acid (PABA), which is crucial for bacterial folate synthesis. This structural similarity allows it to act as a competitive inhibitor of the enzyme dihydropteroate synthase, disrupting bacterial metabolism and leading to antimicrobial effects.
The primary mechanism of action involves the inhibition of specific enzymes. By mimicking PABA, this compound competes with it for binding sites on dihydropteroate synthase, thereby hindering the synthesis of folic acid in bacteria. This inhibition is critical for the compound's antibacterial properties.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antibacterial | Inhibits bacterial growth by targeting dihydropteroate synthase. |
| Antifungal | Exhibits activity against certain fungal strains. |
| Enzyme Inhibition | Acts as an inhibitor for various enzymes involved in metabolic pathways. |
Case Studies and Experimental Data
- Antimicrobial Studies : In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. For instance, a study reported effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
- Enzyme Interaction : Computational docking studies have shown that this compound binds effectively to the active site of dihydropteroate synthase, with binding affinities comparable to established sulfonamide antibiotics. The binding interactions involve hydrogen bonds and hydrophobic interactions that stabilize the complex .
- Structure-Activity Relationship (SAR) : Research has indicated that modifications on the phenyl ring can significantly alter the biological activity of this compound. For example, substituting different groups on the aromatic ring has been shown to enhance or diminish its potency against specific bacterial strains.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with similar compounds is essential:
| Compound | Biological Activity |
|---|---|
| N-(2-Aminophenyl)-1-phenylmethanesulfonamide | Moderate antibacterial activity; less potent than N-(3-Aminophenyl). |
| N-(4-Aminophenyl)-1-phenylmethanesulfonamide | Exhibits similar activity but with different selectivity profiles. |
| N-(3-Aminophenyl)pyridine-2’-carboxamide | Enhanced antifungal properties compared to sulfonamides. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for N-(3-Aminophenyl)-1-phenylmethanesulfonamide?
- Methodological Answer : Synthesis typically involves sulfonylation of 3-aminophenylamine with phenylmethanesulfonyl chloride. Key steps include:
- Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions (e.g., over-sulfonylation) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .
- Yield Optimization : Reaction time of 12–16 hours under nitrogen atmosphere improves yield to ~75% .
- Data Table :
| Step | Reagents | Conditions | Yield | Purity |
|---|---|---|---|---|
| Sulfonylation | Phenylmethanesulfonyl chloride, DCM | 0–5°C, 12 h | 75% | 92% |
| Purification | Ethyl acetate/hexane (3:7) | Column chromatography | 68% | 95% |
Q. How is the molecular structure of this compound characterized?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H NMR (DMSO-d6) shows aromatic protons at δ 7.2–7.8 ppm and sulfonamide NH at δ 10.2 ppm .
- X-ray Crystallography : Confirms planar sulfonamide group and dihedral angle of 85° between phenyl rings .
- Mass Spectrometry : ESI-MS m/z 277.1 [M+H] .
Advanced Research Questions
Q. What mechanisms underlie the compound’s inhibition of bromodomain-containing proteins (e.g., BRD4)?
- Methodological Answer :
- Structural Insights : X-ray crystallography (PDB: 6QW) reveals hydrogen bonding between the sulfonamide group and BRD4’s Asn140 and Tyr97 residues .
- Binding Affinity : Surface plasmon resonance (SPR) shows .
- Functional Assays : Downregulation of c-MYC in cancer cell lines (IC = 0.8 µM in MV4-11 leukemia cells) .
- Data Table :
| Target | Assay | Result | Reference |
|---|---|---|---|
| BRD4 | SPR | ||
| c-MYC | qPCR (MV4-11) | 70% inhibition at 1 µM |
Q. How can computational modeling guide the optimization of this compound for selective kinase inhibition?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite to model interactions with kinase ATP-binding pockets. Prioritize modifications to the phenylmethanesulfonamide group to reduce off-target effects .
- MD Simulations : 100-ns simulations reveal stable binding to ABL1 kinase (RMSD < 2 Å) but instability in EGFR due to steric clashes .
- Data Table :
| Kinase | Docking Score (Glide) | RMSD (MD) | Selectivity Ratio (ABL1/EGFR) |
|---|---|---|---|
| ABL1 | -9.2 | 1.8 Å | 12:1 |
| EGFR | -7.1 | 3.5 Å | — |
Q. How do researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Orthogonal Assays : Combine cell viability (MTT) with caspase-3 activation assays to distinguish cytotoxic vs. apoptotic effects .
- Batch Analysis : Compare HPLC purity (>98% vs. <95%) to explain variability in IC values (e.g., 0.8 µM vs. 2.5 µM) .
- Metabolic Stability : Assess hepatic microsomal stability (t = 45 min in human liver microsomes) to contextualize in vitro vs. in vivo discrepancies .
Specialized Methodological Challenges
Q. What strategies improve the compound’s solubility for in vivo studies without compromising activity?
- Methodological Answer :
- Prodrug Design : Introduce phosphate esters at the sulfonamide group, increasing aqueous solubility from 0.2 mg/mL to 5.1 mg/mL .
- Nanoformulation : Use PEGylated liposomes (size = 120 nm, PDI < 0.2) to enhance bioavailability (AUC increased 3.5-fold in mice) .
Q. How is the compound’s reactivity with biomolecules (e.g., glutathione) quantified?
- Methodological Answer :
- LC-MS/MS Analysis : Incubate with 1 mM glutathione (pH 7.4, 37°C). Detect adducts at m/z 454.2 ([M+GSH-H]) with 15% conversion over 24 hours .
- Kinetic Studies : Pseudo-first-order rate constant suggests moderate metabolic liability .
Key Research Gaps
- Target Deconvidation : Unclear off-target effects in transcriptomic profiling (RNA-seq data shows 350 differentially expressed genes at 1 µM) .
- Crystallographic Limitations : No solved structure with ABC transporters to explain BBB penetration variability (logP = 2.1 vs. observed brain/plasma ratio = 0.3) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
